1-Methoxycyclopropan-1-ol, also referred to as 1-methylcyclopropanol, is an organic compound with the molecular formula and a CAS number of 29526-99-6. This compound belongs to the class of cyclopropanol derivatives, characterized by a cyclopropane ring with a hydroxyl group and a methoxy group attached. It is primarily studied for its potential applications in organic synthesis and as an intermediate in various chemical reactions.
1-Methoxycyclopropan-1-ol can be sourced from various chemical suppliers and is classified under alcohols due to the presence of the hydroxyl functional group. It is also categorized as a cyclopropanol derivative, which is significant in organic chemistry for its unique structural properties that influence reactivity and stability.
The synthesis of 1-methoxycyclopropan-1-ol can be achieved through several methods, including:
The synthesis often requires controlled conditions to ensure high yields and purity. For instance, using solvents like diethyl ether or tetrahydrofuran can help in achieving optimal reaction conditions.
The molecular structure of 1-methoxycyclopropan-1-ol features a cyclopropane ring with a hydroxyl group (-OH) at one carbon and a methoxy group (-OCH₃) at another carbon. The structural formula can be represented as follows:
1-Methoxycyclopropan-1-ol participates in various chemical reactions typical for alcohols and cyclopropanes:
The reactivity of this compound is influenced by the strain in the cyclopropane ring, which makes it more susceptible to ring-opening reactions under certain conditions.
The mechanism of action for reactions involving 1-methoxycyclopropan-1-ol typically follows these steps:
The compound exhibits flammability and should be handled with care, following appropriate safety protocols due to its risk codes indicating it is harmful if swallowed and poses serious eye damage risks.
1-Methoxycyclopropan-1-ol has several scientific uses:
The synthesis of cyclopropanol derivatives hinges on innovative ring-closing methodologies. Siloxy alkyne cycloadditions represent a cornerstone approach, exemplified by the Ag(I)-catalyzed [2+2] cycloaddition between 1-triisopropylsiloxy-1-hexyne and methyl crotonate. This reaction proceeds via a strained cyclobutene intermediate, which undergoes ring contraction to yield functionalized cyclopropane frameworks with high regiocontrol (Table 1) [3]. Complementary metal-carbenoid pathways leverage dirhodium catalysts to generate electrophilic carbenoids from diazo compounds. These species undergo stereoselective cyclopropanation with electron-rich alkenes, forming methoxy-substituted cyclopropanol precursors. The ring strain inherent to cyclopropanes (≈27 kcal/mol) drives subsequent functionalization, enabling access to complex architectures [4] [6].
Table 1: Key Cyclopropanation Strategies
Method | Catalyst/Reagent | Key Intermediate | Stereoselectivity |
---|---|---|---|
[2+2] Cycloaddition | AgOTf / AgNTf₂ | Cyclobutene adduct | Regiocontrolled |
Metal-carbenoid addition | Rh₂(OAc)₄ / Cu(OTf)₂ | Metallocyclopropane | Moderate to high |
Ring contraction | AuCl(PPh₃)/AgOTf | Cyclobutylidene | Substrate-dependent |
Controlling stereochemistry in cyclopropanol synthesis requires precise manipulation of chiral auxiliaries and asymmetric catalysis. Enantioselective silicon-directed Nazarov cyclizations employ cooperative Lewis acid/Brønsted acid catalysis, achieving >90% ee in cyclopentenone formation. The silicon group stabilizes β-carbocation intermediates, dictating double-bond geometry and enabling stereocontrol transfer to methoxycyclopropanol derivatives [1]. Photochemical routes further enhance stereoselectivity: arylcyclopropanes undergo cis-trans isomerization via triplet-sensitized excitation, generating planar trimethylene biradicals that collapse to enantiomerically enriched products. This strategy facilitates diastereomeric ratios exceeding 20:1 for specific substrates [5].
Table 2: Stereoselectivity in Cyclopropanol Synthesis
Strategy | Induction Mechanism | ee/dr | Limitations |
---|---|---|---|
Cooperative LA/BA catalysis | Chiral Brønsted acid | >90% ee | Requires silane directing group |
Triplet-sensitized isomerization | Diradical recombination | dr up to 20:1 | Substrate-specific |
Enolate alkylation | Chiral phase-transfer catalysts | 70-85% ee | Limited to activated C-H bonds |
Functionalization of the cyclopropanol core exploits ring strain and the nucleophilicity of the alkoxide moiety. Gold(I) catalysis enables oxidative rearrangements of propargylic acetates, where Au(I) activates alkynes toward nucleophilic attack, forming α-functionalized enones convertible to 5-hydroxycyclopent-2-enones [1]. Palladium-catalyzed cascades are equally pivotal: allyl-Pd complexes mediate α,β-dehydrogenation of cyclopropanol zinc enolates using Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant. This salt-free protocol tolerates diverse cycloalkanones, achieving >80% yield in model systems [1] [4]. For radical transformations, Ag(I)/Yb(III)-cocatalyzed Conia-ene reactions under solvent-free conditions deliver cyclic enones via alkyne cyclization, with ring size (5- vs 6-membered) dictated by alkyne substituents [1].
Alkylation strategies excel in simplicity but face regiochemical constraints. For example, enolate alkylation of cyclopropanone derivatives provides rapid access to quaternary centers, yet competing O-alkylation and epimerization limit yields to 50–75%. The DBU-mediated condensation of nitroalkanes with α,β-unsaturated ketones exemplifies this trade-off: while delivering 4-alkylidenecyclopent-2-en-1-ones with E-selectivity, stoichiometric base use impedes scalability [1] [4].
In contrast, cycloadditions offer superior atom economy and stereocontrol. Ni-catalyzed enyne cycloadditions convert enal-alkyne pairs to cyclopentenols via metallacyclic intermediates, accommodating aromatic and aliphatic substituents [1]. However, these methods demand specialized catalysts (e.g., Ni(cod)₂) and precise stoichiometry. A quantitative comparison reveals:
The choice hinges on target complexity: alkylation suits simple analogs, while cycloadditions excel for fused/polycyclic systems [3] [4] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7